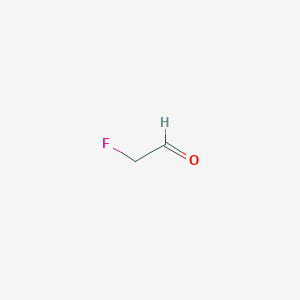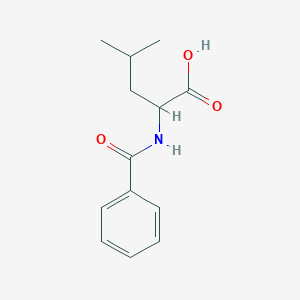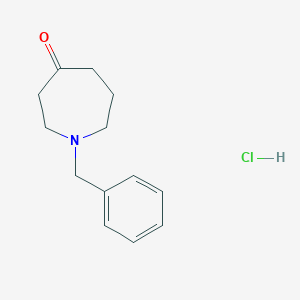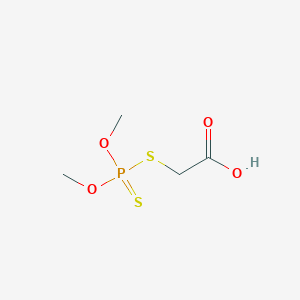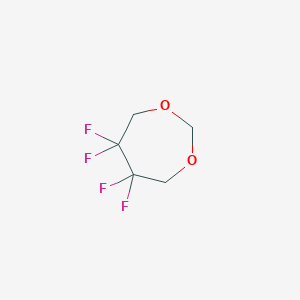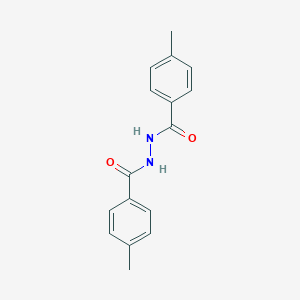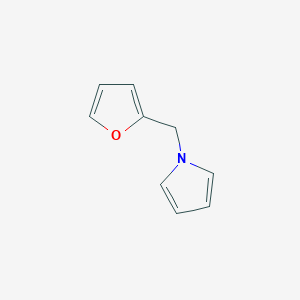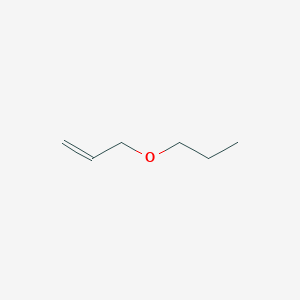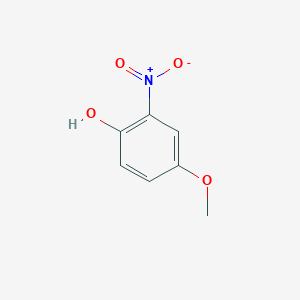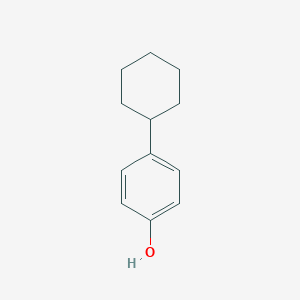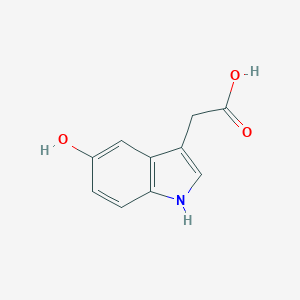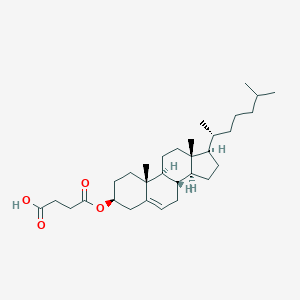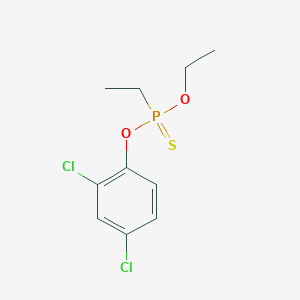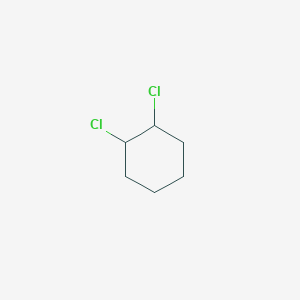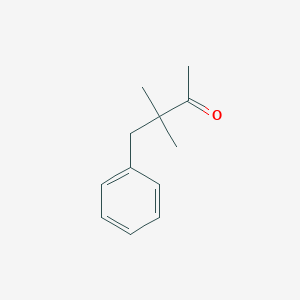
3,3-Dimethyl-4-phenylbutan-2-one
Übersicht
Beschreibung
3,3-Dimethyl-4-phenylbutan-2-one, also known as diisopropylphenylacetone, is a ketone compound that is commonly used in organic chemistry synthesis. This compound is known for its unique chemical structure and has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-phenylbutan-2-one is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. This compound is known for its ability to undergo various chemical reactions, such as reduction, oxidation, and condensation reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 3,3-Dimethyl-4-phenylbutan-2-one. However, studies have shown that this compound has low toxicity levels and is generally considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Dimethyl-4-phenylbutan-2-one in laboratory experiments is its unique chemical structure, which allows for the synthesis of various organic compounds. However, one of the limitations of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 3,3-Dimethyl-4-phenylbutan-2-one. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the potential applications of this compound in the field of medicinal chemistry, where it may have potential as a drug candidate for the treatment of various diseases.
In conclusion, 3,3-Dimethyl-4-phenylbutan-2-one is a unique ketone compound that has potential applications in various scientific fields. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-phenylbutan-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic chemistry synthesis, where this compound is used as a key intermediate in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13705-37-8 |
|---|---|
Produktname |
3,3-Dimethyl-4-phenylbutan-2-one |
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3,3-dimethyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
UBNAVIPKORDBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Andere CAS-Nummern |
13705-37-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

